MePhe-KP-DCha-Cha-DArg

Functional selectivity Biased agonism C5aR1 signaling

MePhe-KP-DCha-Cha-DArg (C5apep, C028) is a functionally selective, Gαi-biased partial agonist at the human C5a receptor 1 (C5aR1, CD88) with a pIC50 of 7.6 (IC50 ≈ 25 nM). Unlike balanced full agonists (C5a, C026) or full antagonists (C089, Trp⁵ analog), this Cha⁵-substituted hexapeptide achieves full efficacy for Gαi coupling (cAMP inhibition, ERK1/2 phosphorylation) while exhibiting only partial efficacy for β-arrestin recruitment and receptor internalization. Critically, C5apep lacks C3aR agonist activity—unlike the commonly used reference agonists EP54 and EP67—eliminating C3aR cross-talk in screening campaigns and target-validation studies. The 5-fold potency gain over the non-methylated Phe¹ variant (C026; ED50 0.2 μM vs. 1.0 μM) makes this compound a key benchmark for N-methylation SAR programs. Researchers can deploy the matched C5apep (Cha⁵, partial agonist) / C089 (Trp⁵, full antagonist) pair to dissect activation-dependent versus occupancy-dependent C5aR1 pharmacology with chemically congruent tools. Ideal for isolating G-protein-mediated responses from β-arrestin-mediated processes in complex ex vivo and in vivo systems.

Molecular Formula C45H74N10O7
Molecular Weight 867.1 g/mol
Cat. No. B15608038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMePhe-KP-DCha-Cha-DArg
Molecular FormulaC45H74N10O7
Molecular Weight867.1 g/mol
Structural Identifiers
InChIInChI=1S/C45H74N10O7/c1-49-35(27-30-15-5-2-6-16-30)39(56)51-33(21-11-12-24-46)43(60)55-26-14-23-38(55)42(59)54-37(29-32-19-9-4-10-20-32)41(58)53-36(28-31-17-7-3-8-18-31)40(57)52-34(44(61)62)22-13-25-50-45(47)48/h2,5-6,15-16,31-38,49H,3-4,7-14,17-29,46H2,1H3,(H,51,56)(H,52,57)(H,53,58)(H,54,59)(H,61,62)(H4,47,48,50)/t33-,34+,35-,36-,37+,38-/m0/s1
InChIKeyOLWJKQKSDDUCKB-PHDGMBCWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MePhe-KP-DCha-Cha-DArg: A Biased C5a Receptor Partial Agonist for Functional Selectivity Studies


MePhe-KP-DCha-Cha-DArg (NMePhe-Lys-Pro-DCha-Cha-DArg, also designated C5apep or C028) is a synthetic hexapeptide derived from the C-terminus of human complement fragment C5a [1]. It acts as a ligand for the G protein-coupled C5a receptor 1 (C5aR1/CD88) with a pIC50 of 7.6 (IC50 ≈ 25 nM) at the human receptor [2]. Unlike both the natural agonist C5a and the classical Trp⁵-substituted full antagonist (C089), this compound exhibits functionally selective, or biased, partial agonism—full efficacy for Gαi coupling but only partial efficacy for β-arrestin recruitment and receptor internalization [3]. This combination of retained binding affinity and qualitatively altered signaling output distinguishes it from other hexapeptide C5a ligands.

Why MePhe-KP-DCha-Cha-DArg Cannot Be Replaced by Other C5a Hexapeptide Ligands


Superficial sequence similarity among C5a C-terminal hexapeptides masks critical functional divergence that precludes simple interchange. The position-5 residue alone determines whether the ligand is a full agonist, a biased partial agonist, or a full antagonist [1]. MePhe-KP-DCha-Cha-DArg (Cha at position 5) retains partial agonist activity with a distinct G-protein/β-arrestin bias, whereas the Trp⁵ analog (C089) is a pure antagonist devoid of all agonist properties, and the non-methylated Phe¹ variant (C026) is a full agonist with 5-fold lower potency [2]. Furthermore, the N-methyl modification at Phe¹ is not a conservative substitution—it directly alters functional potency and may influence metabolic stability [3]. Treating any C5a hexapeptide as a generic substitute for another therefore risks both a qualitative mismatch in signaling output and a quantitative mismatch in potency.

Quantitative Differentiation Evidence for MePhe-KP-DCha-Cha-DArg Against Closest Analogs


Biased Partial Agonism: Full Gαi Efficacy with Impaired β-Arrestin Recruitment Measured Against Native C5a

MePhe-KP-DCha-Cha-DArg (C5apep) displays functional bias at the human C5aR1 receptor that is absent from the natural agonist C5a. In head-to-head comparison, C5apep acts as a full agonist for Gαi-mediated cAMP inhibition (IC50 ≈ 16 nM), matching C5a in maximal efficacy, but exhibits only partial agonism for β-arrestin recruitment and receptor endocytosis, achieving substantially lower maximal responses than C5a [1]. This biased profile is not shared by the Trp⁵-substituted analog C089, which is a full antagonist lacking all agonist activity [2].

Functional selectivity Biased agonism C5aR1 signaling

Superior C5aR1 Binding Affinity of MePhe-KP-DCha-Cha-DArg Compared to the Trp⁵ Full Antagonist

MePhe-KP-DCha-Cha-DArg (Ligand 572) exhibits a pIC50 of 7.6 (IC50 ≈ 25 nM) at the human C5a1 receptor, which is approximately 2.5-fold higher affinity than that of the closely related full antagonist NMePhe-Lys-Pro-DCha-Trp-DArg (Ligand 576, pIC50 = 7.2; IC50 ≈ 63 nM) measured under equivalent radioligand binding conditions [1][2]. Both compounds belong to the same NMePhe-Lys-Pro-DCha-X-DArg series and differ only at position 5 (Cha vs Trp), yet they yield distinct affinity and functional profiles.

Receptor binding affinity C5aR1 Structure-activity relationship

N-Methylation at Phe¹ Confers a Five-Fold Gain in Degranulation Potency Over the Unmodified Agonist

The N-methyl modification at Phe¹ is not a silent substitution. In a direct comparison using the human neutrophil degranulation assay (myeloperoxidase release), the N-methylated compound C028 (MePhe-KP-DCha-Cha-DArg) exhibits an ED50 of 0.2 μM, whereas the identical sequence lacking N-methylation at Phe¹ (C026, Phe-Lys-Pro-DCha-Cha-DArg) requires a 5-fold higher concentration (ED50 = 1 μM) to achieve the same effect [1].

N-methylation Degranulation potency Peptide SAR

Receptor Selectivity Profile: Reduced C3aR Cross-Reactivity Compared to Decapeptide C5a Agonists EP54 and EP67

In a systematic pharmacological profiling study, C5apep (MePhe-KP-DCha-Cha-DArg) was compared with the commonly used decapeptide C5a agonists EP54 and EP67 across all three human anaphylatoxin receptors [1]. While EP54 and EP67 were found to be potent, full agonists at C3aR (an off-target receptor), C5apep showed no significant C3aR agonism. However, C5apep did display partial agonist activity at human C5aR2, indicating that it is not fully selective for C5aR1 alone, but its off-target profile is restricted to the C5a receptor family rather than extending to the C3a receptor [1].

Receptor selectivity C5aR2 C3aR off-target

Position-5 SAR: Cha⁵ Retains Partial Agonism While Trp⁵ Eliminates All Agonist Activity

Position 5 of the NMePhe-Lys-Pro-DCha-X-DArg hexapeptide scaffold functions as a molecular switch: when X = Cha (MePhe-KP-DCha-Cha-DArg), the compound retains partial agonist activity with preserved degranulation, Ca²⁺ flux, chemotaxis, and G-protein activation. When X = Trp (C089), all agonist properties are abolished, converting the ligand into a pure antagonist [1]. Despite this complete functional divergence, the binding affinities of all five hexapeptides in this series vary by only ~3-fold (IC50 range: 25–80 nM), indicating that the Cha⁵-to-Trp⁵ switch uncouples binding from activation [1].

Position-5 SAR Hexapeptide C5a ligands Agonist-to-antagonist switch

High-Impact Application Scenarios for MePhe-KP-DCha-Cha-DArg Based on Verified Differentiation Evidence


Dissecting Gαi-Dependent vs β-Arrestin-Dependent C5aR1 Signaling in Inflammatory Disease Models

Because MePhe-KP-DCha-Cha-DArg (C5apep) acts as a full agonist for Gαi coupling but only a partial agonist for β-arrestin recruitment and receptor endocytosis [1], it is uniquely suited for experiments that aim to isolate G-protein-mediated C5aR1 responses (e.g., cAMP inhibition, ERK1/2 phosphorylation) from β-arrestin-mediated processes (e.g., receptor desensitization, chemotaxis). This application is supported by direct comparative data showing that C5apep achieves full Gαi efficacy comparable to C5a while demonstrating significantly impaired β-arrestin recruitment, a pattern not replicated by either the balanced full agonist C5a or the full antagonist C089 [2].

Paired Agonist–Antagonist C5aR1 Pharmacology Using MePhe-KP-DCha-Cha-DArg and C089 (Trp⁵ Antagonist)

The position-5 SAR establishes that MePhe-KP-DCha-Cha-DArg (Cha⁵, partial agonist) and C089 (Trp⁵, full antagonist) share the same NMePhe-Lys-Pro-DCha-X-DArg scaffold and exhibit similar binding affinities (IC50 range 25–80 nM for the series), yet produce opposite functional outcomes [1]. Researchers can deploy this matched pair to probe C5aR1 pharmacology with chemically congruent tools, enabling robust interpretation of whether an observed effect requires receptor activation (present with MePhe-KP-DCha-Cha-DArg, absent with C089) or merely receptor occupancy. This is particularly valuable in complex in vivo or ex vivo systems where confounding variables must be minimized.

C5a Receptor Family Studies Requiring Reduced C3aR Off-Target Interference

The finding that C5apep lacks C3aR agonist activity, whereas the commonly used reference agonists EP54 and EP67 are potent C3aR activators [1], directly supports its use in experiments where C3aR-mediated signaling would confound interpretation. In human primary macrophage assays and transfected cell systems, C5apep engages C5aR1 and C5aR2 while sparing C3aR, providing a cleaner pharmacological tool for complement-target validation studies and for screening campaigns where C3aR cross-talk could generate false-positive hits [1].

Structure–Activity Relationship Studies Leveraging the N-Methylation Pharmacophore

The 5-fold potency gain conferred by N-methylation at Phe¹—documented in the degranulation assay comparing C028 (ED50 = 0.2 μM) with C026 (ED50 = 1 μM) [1]—makes MePhe-KP-DCha-Cha-DArg a critical reference compound for medicinal chemistry programs exploring N-methylation as a strategy to enhance peptide potency, alter conformational preferences, or improve metabolic stability at the C5a receptor. This quantitative benchmark is directly actionable for SAR campaigns aiming to optimize next-generation C5aR1 modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for MePhe-KP-DCha-Cha-DArg

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.